molecular formula C7H9ClN2O2 B2829032 4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid CAS No. 1006451-56-4

4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2829032
M. Wt: 188.61
InChI Key: IJAOEUBLOJKEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658635B2

Procedure details

A solution of methyl 4-chloro-1-(1-methylethyl)-1H-pyrazole-5-carboxylate (130 mg) in 1,4-dioxane (3 ml) was treated with 2M hydrochloric acid (3 ml) and the mixture heated at 105° C. for 90 h. The mixture was evaporated in vacuo to give the title compound as a white solid (120 mg).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][N:5]([CH:11]([CH3:13])[CH3:12])[C:6]=1[C:7]([O:9]C)=[O:8].Cl>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[N:4][N:5]([CH:11]([CH3:13])[CH3:12])[C:6]=1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
ClC=1C=NN(C1C(=O)OC)C(C)C
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NN(C1C(=O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.